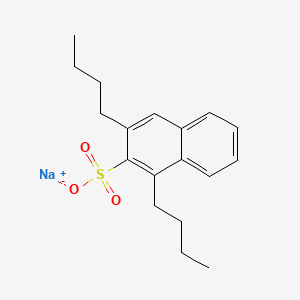
Sodium dibutylnaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dibutylnaphthalene-2-sulphonate is an anionic surfactant belonging to the category of naphthyl sulfonates. It is known for its excellent permeating, wetting, dispersing, and emulsifying abilities. The compound is typically available as a light yellow transparent liquid or a beige solid and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibutylnaphthalene-2-sulphonate involves the sulfonation condensation reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction is then neutralized using sodium hydroxide or sodium carbonate to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and ensure the purity of the final product. The product is then subjected to quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium dibutylnaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and substituted naphthalene derivatives .
Scientific Research Applications
Sodium dibutylnaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane permeability and protein interactions.
Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.
Mechanism of Action
The mechanism of action of sodium dibutylnaphthalene-2-sulphonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their permeability and function. The compound’s surfactant properties enable it to disrupt lipid bilayers and facilitate the transport of molecules across cell membranes .
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium xylene sulfonate
Comparison: Sodium dibutylnaphthalene-2-sulphonate is unique due to its specific naphthalene-based structure, which imparts distinct properties compared to other surfactants. It offers superior emulsifying and dispersing abilities, making it particularly effective in applications requiring high-performance surfactants. Additionally, its resistance to inorganic electrolytes and enhanced permeating abilities in the presence of sodium chloride set it apart from other similar compounds .
Properties
CAS No. |
93776-42-2 |
|---|---|
Molecular Formula |
C18H23NaO3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;1,3-dibutylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
NIEGNJJAHOXNPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])CCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



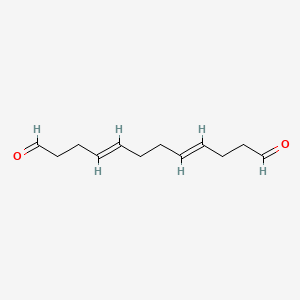
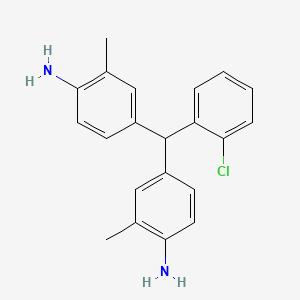
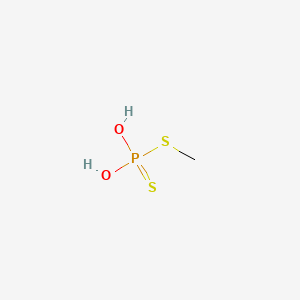
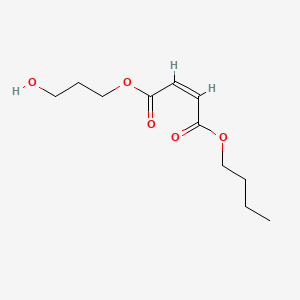
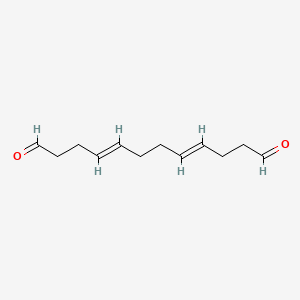
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)

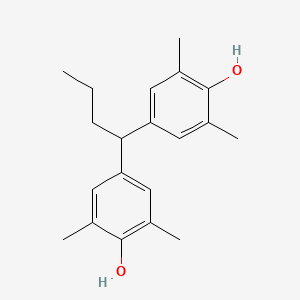
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
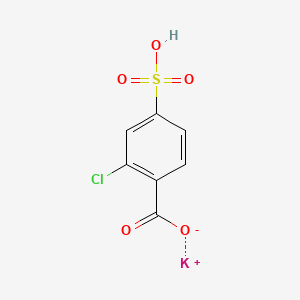
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

